molecular formula C12H10ClFN2O2S B2708816 (2E)-[(4-chloro-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile CAS No. 1454881-57-2

(2E)-[(4-chloro-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile

Cat. No.: B2708816
CAS No.: 1454881-57-2
M. Wt: 300.73
InChI Key: ITJFESNUGRHBLI-ZRDIBKRKSA-N
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Description

(2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile is a chemical compound with the molecular formula C12H10ClFN2O2S It is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with pyrrolidine-2-ylidene acetonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetone and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicinal chemistry, (2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile has potential applications as a drug candidate. Its structural features make it a promising scaffold for the development of new therapeutics, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-(4-chlorophenyl)sulfonylacetonitrile
  • (2E)-(4-fluorophenyl)sulfonylacetonitrile
  • (2E)-(4-bromophenyl)sulfonylacetonitrile

Uniqueness

(2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can enhance the compound’s reactivity and binding affinity, making it a valuable compound for various applications. The combination of these substituents can also influence the compound’s physicochemical properties, such as solubility and stability.

Properties

IUPAC Name

(2E)-2-(4-chloro-2-fluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2S/c13-8-3-4-11(9(14)6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJFESNUGRHBLI-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)Cl)F)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=C(C=C2)Cl)F)/NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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